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Compound of Interest

Compound Name: (R)-Elsubrutinib

Cat. No.: B10854324 Get Quote

(R)-Elsubrutinib (ABBV-105) is an orally active, potent, and selective irreversible inhibitor of

Bruton's tyrosine kinase (BTK). It covalently binds to the Cys481 residue in the active site of

BTK, leading to durable inhibition of its kinase activity.[1][2] This targeted mechanism of action

makes (R)-Elsubrutinib a promising therapeutic candidate for the treatment of various

autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus (SLE),

where B-cell-mediated and myeloid cell-driven inflammation play a pivotal role.[3][4]

Mechanism of Action
(R)-Elsubrutinib is a covalent, irreversible inhibitor of BTK.[5] The acrylamide moiety in its

structure acts as an electrophile that forms a covalent bond with the thiol group of the cysteine

481 residue within the ATP-binding pocket of BTK.[1] This irreversible binding effectively blocks

the kinase activity of BTK, preventing the phosphorylation of its downstream substrates. The

importance of this covalent interaction is highlighted by the significantly reduced potency of (R)-
Elsubrutinib against a C481S mutant of BTK, where the cysteine is replaced by a serine.[1][2]

Quantitative Data
The potency and selectivity of (R)-Elsubrutinib have been characterized through various

biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of (R)-Elsubrutinib
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Target Assay Type IC50 Reference

BTK (wild-type)
Enzymatic Assay

(catalytic domain)
0.18 µM (180 nM) [2][3]

BTK (C481S mutant) Enzymatic Assay 2.6 µM [1][2]

Table 2: Kinase Selectivity Profile of (R)-Elsubrutinib

Kinase Family Kinase
Selectivity Ratio
(IC50 relative to
BTK)

Reference

TEC Family ITK >33 [1]

ETK/BMX >33 [1]

TEC >33 [1]

TXK >33 [1]

Other Cysteine-

containing Kinases
10 other kinases 33 to >280 [1]

Full Kinome Scan

(456 kinases)
Non-BTK kinases

No significant

inhibition at 0.015 µM
[1]

Experimental Protocols
Biochemical Kinase Inhibition Assay
The enzymatic activity of the BTK catalytic domain was assessed using a time-resolved

fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in a 384-

well plate format.

Reagents: Recombinant human BTK catalytic domain, ATP, biotinylated peptide substrate,

europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin.

Procedure:
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(R)-Elsubrutinib was serially diluted in DMSO and added to the wells.

BTK enzyme was added to the wells and pre-incubated with the inhibitor for 60 minutes at

room temperature to allow for covalent bond formation.

The kinase reaction was initiated by the addition of a mixture of ATP and the peptide

substrate.

The reaction was allowed to proceed for 60 minutes at room temperature.

The reaction was stopped by the addition of EDTA.

The TR-FRET detection reagents were added, and the plate was incubated for 60 minutes

at room temperature.

The TR-FRET signal was read on a compatible plate reader.

Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-

parameter logistic equation.

Cell-Based Assays
B-Cell Proliferation Assay

Cells: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy

donors.

Procedure:

PBMCs were seeded in a 96-well plate.

Cells were pre-incubated with various concentrations of (R)-Elsubrutinib for 1 hour.

B-cell proliferation was stimulated by the addition of an anti-IgM antibody.

The plate was incubated for 72 hours at 37°C in a 5% CO2 incubator.

Cell proliferation was assessed by measuring the incorporation of tritiated thymidine or

using a colorimetric assay such as MTS.
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Data Analysis: The concentration of (R)-Elsubrutinib required to inhibit 50% of the IgM-

induced proliferation (IC50) was determined.

Histamine Release Assay

Cells: Human basophils were purified from the peripheral blood of healthy donors.

Procedure:

Basophils were pre-incubated with (R)-Elsubrutinib for 1 hour.

Histamine release was stimulated by the addition of an anti-IgE antibody.

After a 30-minute incubation at 37°C, the reaction was stopped by centrifugation.

The supernatant was collected, and the histamine concentration was measured using a

commercially available enzyme-linked immunosorbent assay (ELISA) kit.

Data Analysis: The inhibitory effect of (R)-Elsubrutinib on IgE-mediated histamine release

was quantified.

Cytokine Release Assays (IL-6 and TNF-α)

Cells: Human monocytes or PBMCs were used.

Procedure:

Cells were plated in a 96-well plate and pre-treated with (R)-Elsubrutinib for 1 hour.

For IL-6 release, monocytes were stimulated with aggregated IgG.

For TNF-α release, PBMCs were stimulated with CpG-DNA.

After 24 hours of incubation, the cell culture supernatants were collected.

The concentrations of IL-6 and TNF-α were determined by ELISA.

Data Analysis: The dose-dependent inhibition of cytokine release by (R)-Elsubrutinib was

evaluated.
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In Vivo Preclinical Models
Rat Collagen-Induced Arthritis (CIA) Model

Animals: Lewis rats were used.

Disease Induction: Arthritis was induced by intradermal immunization with bovine type II

collagen emulsified in Freund's incomplete adjuvant. A booster injection was given 7 days

later.

Treatment: (R)-Elsubrutinib was administered orally once daily, starting from the day of the

first immunization (prophylactic) or after the onset of clinical signs of arthritis (therapeutic).

Efficacy Endpoints:

Paw Swelling: Measured using a plethysmometer.

Clinical Score: Assessed based on the severity of erythema and swelling in the paws.

Bone Destruction: Evaluated by micro-computed tomography (µCT) of the hind paws at

the end of the study.

IFNα-Accelerated Lupus Nephritis Model

Animals: NZB/W F1 mice were used.

Disease Acceleration: Disease was accelerated by a single intravenous injection of an

adenovirus expressing murine IFNα.

Treatment: Oral administration of (R)-Elsubrutinib was initiated after the IFNα injection.

Efficacy Endpoints:

Proteinuria: Monitored by measuring the protein levels in the urine.

Survival: The lifespan of the animals was recorded.

Kidney Histopathology: Evaluated at the end of the study to assess the severity of

glomerulonephritis.
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Signaling Pathways and Experimental Workflows
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Caption: BTK Signaling Pathways Inhibited by (R)-Elsubrutinib.
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In Vitro Characterization
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Caption: Preclinical Development Workflow for (R)-Elsubrutinib.

Conclusion
(R)-Elsubrutinib is a highly selective and potent irreversible BTK inhibitor that has

demonstrated significant efficacy in preclinical models of rheumatoid arthritis and lupus. Its

well-defined mechanism of action and favorable selectivity profile suggest that it has the
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potential to be a valuable therapeutic option for patients with these and other autoimmune

disorders. The data presented in this guide provide a comprehensive overview of the preclinical

characteristics of (R)-Elsubrutinib, supporting its continued clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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